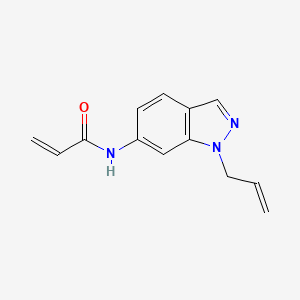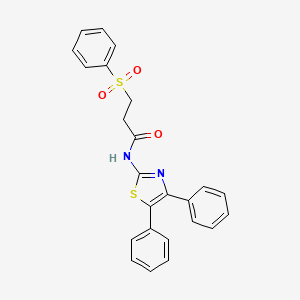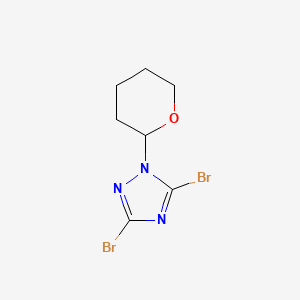![molecular formula C20H19N3O3S B2597736 N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1286722-27-7](/img/structure/B2597736.png)
N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide: is a complex organic compound that features a diverse array of functional groups, including pyrrole, oxazolone, and thiophene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrrole Moiety: Starting with a suitable precursor such as 1-methylpyrrole, the pyrrole ring can be functionalized through alkylation reactions.
Synthesis of the Oxazolone Ring: The oxazolone ring can be synthesized via cyclization reactions involving appropriate amino acids or their derivatives.
Coupling Reactions: The pyrrole and oxazolone intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired product.
Introduction of the Thiophene Group: The thiophene moiety can be introduced through further functionalization and coupling reactions, ensuring the correct positioning of the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are optimized to maximize yield.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazolone ring, potentially converting it to a more reduced form.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the heteroatoms in the pyrrole and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Products with reduced oxazolone rings.
Substituted Derivatives: Products with various substituents on the pyrrole and thiophene rings.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Probes: Used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: Can be incorporated into polymers to modify their properties.
Electronics: Potential use in the development of organic electronic devices due to its conjugated system.
作用機序
The mechanism by which N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide exerts its effects is largely dependent on its interaction with biological targets. The compound’s multiple functional groups allow it to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Lacks the thiophene moiety.
N-(thiophen-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Lacks the pyrrole moiety.
N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-acetamide: Lacks the thiophene moiety.
Uniqueness
The presence of both pyrrole and thiophene rings, along with the oxazolone moiety, makes N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide unique
特性
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-21-10-4-6-15(21)12-22(13-16-7-5-11-27-16)19(24)14-23-17-8-2-3-9-18(17)26-20(23)25/h2-11H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCQWTHQUZKYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2597655.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2597656.png)
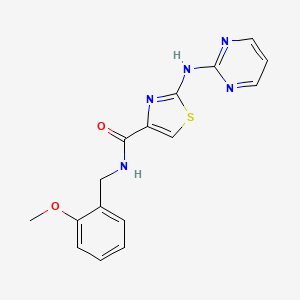
![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone oxime](/img/structure/B2597659.png)

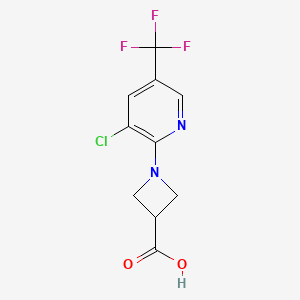
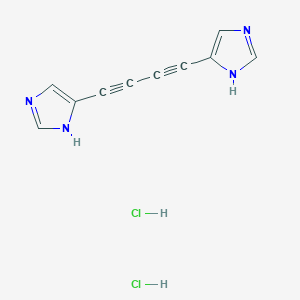
![N-(2-CHLOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2597663.png)
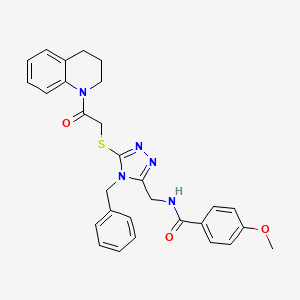
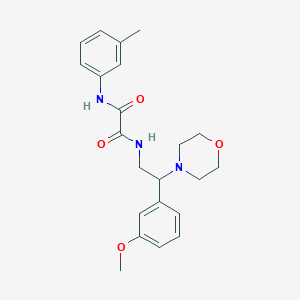
![Tert-butyl 2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfide](/img/structure/B2597672.png)
